molecular formula C9H14F2N2O3S B609112 MK-8719 CAS No. 1382799-40-7

MK-8719

Numéro de catalogue B609112
Numéro CAS: 1382799-40-7
Poids moléculaire: 268.2788
Clé InChI: UDQTXCHQKHIQMH-KYGLGHNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Traitement des tauopathies

MK-8719 est un puissant inhibiteur de l'O-GlcNAcase (OGA) qui a été identifié comme un traitement potentiel des tauopathies {svg_1}. Les tauopathies sont des maladies neurodégénératives caractérisées par l'accumulation d'agrégats de protéines tau dans le cerveau, telles que la maladie d'Alzheimer et la paralysie supranucléaire progressive {svg_2}.

Maladie d'Alzheimer

This compound s'est avéré prometteur dans le traitement de la maladie d'Alzheimer {svg_3}. Le médicament agit en inhibant l'OGA, ce qui réduit la formation de tau pathologique, une protéine qui forme des enchevêtrements dans le cerveau des patients atteints de la maladie d'Alzheimer {svg_4}. Cette réduction de la pathologie tau pourrait potentiellement ralentir la progression de la maladie {svg_5}.

Neurodégénérescence

Dans un modèle murin de tauopathie, this compound s'est avéré atténuer la neurodégénérescence {svg_6}. Cela suggère que le médicament pourrait potentiellement être utilisé pour traiter d'autres affections caractérisées par la neurodégénérescence {svg_7}.

Atrophie cérébrale

This compound a été montré pour réduire l'atrophie cérébrale dans un modèle murin de tauopathie {svg_8}. L'atrophie cérébrale, ou la perte de neurones, est une caractéristique commune de nombreuses maladies neurodégénératives {svg_9}.

O-GlcNAcylation

This compound augmente les niveaux cérébraux d'O-GlcNAc {svg_10}. L'O-GlcNAcylation est une modification post-traductionnelle des protéines qui a été impliquée dans une variété de processus cellulaires, notamment la transcription, le métabolisme et la signalisation cellulaire {svg_11}.

Inhibition de la PDE4

This compound s'est avéré inhiber sélectivement la PDE4. Cette inhibition peut être utilisée pour étudier les effets de la PDE4 sur divers processus biologiques.

Mécanisme D'action

Target of Action

MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .

Mode of Action

This compound interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the O-GlcNAcylation pathway . By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .

Pharmacokinetics

This compound has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of this compound elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .

Result of Action

The primary molecular effect of this compound’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, this compound reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .

Analyse Biochimique

Biochemical Properties

MK-8719 plays a crucial role in biochemical reactions by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc moieties from proteins. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins. This modification can influence protein function, stability, and interactions. This compound interacts with various biomolecules, including tau protein, by preventing its de-O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, this compound increases O-GlcNAc levels, which has been shown to reduce the formation of neurofibrillary tangles composed of hyperphosphorylated tau. This compound influences cell signaling pathways by modulating the activity of proteins involved in these pathways through O-GlcNAcylation. Additionally, this compound affects gene expression and cellular metabolism by altering the modification state of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. This inhibition leads to an increase in O-GlcNAc-modified proteins, which can alter their function and interactions. This compound binds to the active site of O-GlcNAcase, blocking its catalytic activity. This results in the stabilization of O-GlcNAc-modified tau, reducing its hyperphosphorylation and aggregation. Additionally, this compound may influence other O-GlcNAcylated proteins involved in cellular signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. Long-term treatment with this compound leads to a continuous increase in O-GlcNAc levels, which correlates with a reduction in pathological tau and neurodegeneration. The stability and degradation of this compound have been studied, showing that it maintains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the rTg4510 mouse model of tauopathy, this compound has been administered at doses ranging from 1 to 100 mg/kg. Higher doses of this compound result in greater increases in O-GlcNAc levels and more pronounced reductions in pathological tau. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein O-GlcNAcylation. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins, which can affect metabolic flux and metabolite levels. The compound interacts with enzymes and cofactors involved in the addition and removal of O-GlcNAc, influencing the overall metabolic state of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues, showing excellent central nervous system (CNS) penetration. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in the brain, where it exerts its effects on O-GlcNAc levels and tau pathology. The distribution of this compound within tissues is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where O-GlcNAcase is active. This compound affects the activity and function of O-GlcNAc-modified proteins in these compartments. The compound may also influence the localization of proteins by altering their O-GlcNAcylation state, which can affect their targeting signals and post-translational modifications .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of MK-8719 involves the reaction of two key starting materials, which are commercially available. The reaction proceeds through a series of steps, including protection and deprotection of functional groups, and purification of the final product.", "Starting Materials": [ "4-(4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)phenyl)morpholin-2-one", "2-(2-chloro-4-methoxyphenyl)-N-(2-methoxybenzyl)acetamide" ], "Reaction": [ "Step 1: Protection of the amine group of the piperazine ring using Boc anhydride", "Step 2: Reaction of the protected piperazine with the 2-chloro-4-methoxyphenyl acetamide in the presence of a base to form an intermediate", "Step 3: Deprotection of the Boc group using TFA", "Step 4: Protection of the secondary amine group using Boc anhydride", "Step 5: Reaction of the protected intermediate with the morpholinone in the presence of a base to form the final product", "Step 6: Deprotection of the Boc group using TFA", "Step 7: Purification of the final product using column chromatography" ] }

Numéro CAS

1382799-40-7

Formule moléculaire

C9H14F2N2O3S

Poids moléculaire

268.2788

Nom IUPAC

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol

InChI

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1

Clé InChI

UDQTXCHQKHIQMH-KYGLGHNPSA-N

SMILES

O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MK-8719;  MK 8719;  MK8719; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-8719
Reactant of Route 2
MK-8719
Reactant of Route 3
MK-8719
Reactant of Route 4
MK-8719
Reactant of Route 5
MK-8719
Reactant of Route 6
MK-8719

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.